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Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for AMG-208, a

selective small-molecule inhibitor of the c-Met proto-oncogene. Due to the limited availability of

publicly accessible, independent preclinical data for AMG-208, this guide synthesizes available

information and presents it alongside data from other well-characterized c-Met inhibitors for

contextual comparison. The data presented for comparator agents are for informational

purposes and do not constitute a direct head-to-head comparison with AMG-208 unless

specified.

Introduction to AMG-208 and the c-Met Pathway
AMG-208 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-

Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role

in cell proliferation, survival, migration, and invasion.[2] Dysregulation of the HGF/c-Met

signaling axis is implicated in the progression and metastasis of various cancers, making it a

compelling target for therapeutic intervention.[2] AMG-208 has been shown to inhibit both

ligand-dependent and ligand-independent c-Met activation.[1] At higher concentrations, it also

demonstrates inhibitory activity against other kinases, including vascular endothelial growth

factor receptor 2 (VEGFR2) and RON.[1]
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Initial preclinical studies, primarily from the developer, have indicated that AMG-208
suppresses proliferation and induces apoptosis in human tumor xenograft models.[1][2]

However, specific quantitative data from these in vivo studies are not extensively available in

peer-reviewed literature, often cited as "data on file".[1][2] Available in vitro data demonstrates

the potency of AMG-208 against the c-Met kinase.

Comparative Analysis with Alternative c-Met
Inhibitors
To provide a framework for evaluating the preclinical profile of AMG-208, this guide includes

data from other c-Met inhibitors that have been investigated in similar preclinical settings. It is

critical to note that these comparisons are indirect and that experimental conditions may vary

between studies.

In Vitro Kinase Inhibitory Activity

Compound Target IC50 (nM)
Cell-Based
Assay (Cell
Line)

IC50 (nM) Reference

AMG-208 c-Met 9

HGF-

mediated c-

Met

phosphorylati

on (PC3)

46 [3]

AMG-208 VEGFR2 112 Not specified Not specified [1]

Crizotinib c-Met 4 Not specified Not specified [4]

Crizotinib ALK 24 Not specified Not specified [5]

Crizotinib RON 13 Not specified Not specified [5]

Capmatinib c-Met 0.6 Not specified Not specified [6]

Tepotinib c-Met 3.0 Not specified Not specified [6]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50%

inhibition of the target's activity. Lower values indicate greater potency. The data presented is
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compiled from various sources and may not be directly comparable due to differences in assay

conditions.

In Vivo Anti-Tumor Activity in Xenograft Models
Direct comparative in vivo data for AMG-208 is not publicly available. However, preclinical

studies of other c-Met inhibitors in prostate cancer xenograft models, a tumor type where AMG-
208 showed clinical activity, are presented below for context.

Compound Cancer Model Dosing Outcome Reference

PF-2341066

(Crizotinib)

LNCaP C4-2

Prostate Cancer

Xenograft

Not specified

48% reduction in

tumor weight,

45% reduction in

proliferation

[1]

BMS-777607
Prostate Cancer

Xenograft
Not specified

Inhibition of

scattering,

migration, and

invasion

[2]

ARQ-197

(Tivantinib)

PC3 Prostate

Cancer

Xenograft

Not specified

Dose-dependent

tumor growth

inhibition (50-

80%)

[2]

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate c-Met

inhibitors, the following diagrams are provided.
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Caption: The c-Met signaling pathway initiated by HGF binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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